5,12-Dihydro-6,11-dihydroxy-1-methoxy-8-acetyl-naphthacene-5,12-dione
Description
This compound belongs to the naphthacenedione family, characterized by a tetracyclic aromatic backbone with two quinone carbonyl groups (C5 and C12). Key substituents include:
- 1-methoxy group: Enhances electron density and influences redox behavior.
- 8-acetyl group: Introduces electron-withdrawing effects, altering solubility and reactivity .
Its structure is closely related to anthracyclines (e.g., doxorubicin) but lacks glycosidic moieties, which are critical for cellular uptake in clinical drugs .
Properties
Molecular Formula |
C21H14O6 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
8-acetyl-6,11-dihydroxy-1-methoxytetracene-5,12-dione |
InChI |
InChI=1S/C21H14O6/c1-9(22)10-6-7-11-13(8-10)20(25)16-17(18(11)23)21(26)15-12(19(16)24)4-3-5-14(15)27-2/h3-8,23,25H,1-2H3 |
InChI Key |
DQSZAELCZBDXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dianhydrodaunomycinone can be synthesized through the acid hydrolysis of daunomycin. The process involves the removal of the sugar moiety (daunosamine) from daunomycin, resulting in the formation of the aglycone, daunomycinone. Further dehydration of daunomycinone leads to the formation of dianhydrodaunomycinone .
Industrial Production Methods: Industrial production of dianhydrodaunomycinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Types of Reactions:
Oxidation: Dianhydrodaunomycinone can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the tetracyclic ring system, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can result in the formation of hydroquinone derivatives.
Scientific Research Applications
Dianhydrodaunomycinone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound for studying the reactivity of anthracyclines.
Biology: Investigated for its cytotoxic effects on various cell lines, including cancer cells.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of dianhydrodaunomycinone involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. The primary molecular targets include topoisomerase II, an enzyme critical for DNA replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
1,6-Dihydroxy-8-methyl-naphthacen-5,12-dione (281)
- Differences : Methyl group at C8 vs. acetyl in the target compound.
- NMR data show a smaller ∆δ (~2 ppm) between quinone carbonyls (C5 and C12) compared to methyl-substituted analogs, suggesting altered conjugation .
1,6-Dihydroxy-9-methyl-naphthacen-5,12-dione (280)
Functional Group Modifications in Anthracycline Derivatives
Doxorubicin (DOX)
- Structure : Contains a glycosidic sugar moiety at C7 and a hydroxyacetyl side chain at C7.
- Key Differences :
- Biological Activity : DOX’s sugar moiety enables nucleosome targeting, while the acetyl group in the target compound may favor alternative mechanisms (e.g., topoisomerase inhibition) .
Daunomycinone 13-ethylene ketal
Photochromic Naphthacenediones
Phenoxy-substituted naphthacenediones (e.g., from ) exhibit photochromism due to reversible keto-enol tautomerism. The target compound’s methoxy and acetyl groups likely suppress this behavior by stabilizing the quinone form, highlighting trade-offs between photoresponsiveness and redox stability .
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Biological Activity |
|---|---|---|---|---|
| Target Compound | 1-OCH₃, 6,11-OH, 8-COCH₃ | ~400 | Moderate solubility, redox-active | Anticancer (hypothesized) |
| 1,6-Dihydroxy-8-methyl-naphthacenedione | 1,6-OH, 8-CH₃ | ~328 | Lower redox potential | Not reported |
| Doxorubicin | Glycosidic sugar, 9-hydroxyacetyl | 543.5 | High solubility, DNA intercalation | Clinically used anticancer |
| Daunomycinone ketal | 13-ethylene ketal | ~450 | Acid-stable, lipophilic | Experimental |
Biological Activity
5,12-Dihydro-6,11-dihydroxy-1-methoxy-8-acetyl-naphthacene-5,12-dione is a complex organic compound classified as a naphthacenequinone. Its structure features multiple functional groups, including hydroxyl (-OH), methoxy (-OCH₃), and acetyl (-COCH₃) moieties, which enhance its chemical reactivity and potential biological activity. This compound has garnered attention in recent research due to its promising therapeutic properties, particularly in the context of anticancer activity.
Chemical Structure and Properties
The molecular formula of this compound is . The structural arrangement is pivotal for its biological activity:
| Position | Functional Group |
|---|---|
| 1 | Methoxy |
| 6 | Hydroxy |
| 8 | Acetyl |
| 11 | Hydroxy |
The presence of these functional groups contributes to the compound's reactivity and interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of naphthoquinone derivatives similar to this compound. In particular:
- Cell Viability Assays : Research utilizing A549 human lung carcinoma cells demonstrated that naphthoquinone derivatives exert selective cytotoxic effects. For instance, compounds derived from similar structures showed significant reduction in cell viability compared to untreated controls and standard chemotherapeutic agents like doxorubicin (DOX) .
- Mechanism of Action : Studies suggest that these compounds may induce apoptosis through various pathways, including the inhibition of COX-2 mediated processes. The structure-activity relationship indicates that specific substitutions on the naphthoquinone core enhance anticancer efficacy .
- Dose-Dependent Effects : The anticancer activity was found to be dose-dependent. Compounds were tested at concentrations ranging from 0 to 200 µM, revealing that certain derivatives exhibited IC50 values as low as 5.8 µM, indicating high potency against cancer cells .
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, a comparison with other naphthoquinone derivatives is essential:
| Compound Name | IC50 (µM) | Cancer Cell Line | Notes |
|---|---|---|---|
| 5,12-Dihydro-6,11-dihydroxy... | 20.6 | A549 | Moderate potency |
| Doxorubicin | ~30.0 | A549 | Standard chemotherapeutic agent |
| Naphthoquinone Derivative (Compound 9) | 5.8 | A549 | Most potent among tested compounds |
Case Studies
In a study focusing on naphthoquinone derivatives, it was observed that specific substitutions significantly influenced biological activity. For example:
Q & A
Q. What are the key structural characteristics of this compound that influence its reactivity and biological activity?
The compound's planar naphthacene backbone with electron-withdrawing groups (e.g., acetyl, methoxy, and hydroxyl substituents) governs its redox behavior and intermolecular interactions. Single-crystal X-ray studies reveal a non-centrosymmetric structure with hydrogen-bonding networks between hydroxyl and ketone groups, which stabilize the molecule and influence its solubility and binding affinity to biological targets . Substituent positions (e.g., 8-acetyl and 1-methoxy groups) modulate steric hindrance and electronic effects, critical for designing derivatives with tailored reactivity .
Q. How is acute toxicity assessed for this compound, and what are the standard protocols?
Acute toxicity is evaluated using rodent models (mice/rats) via intraperitoneal or oral administration, with endpoints like LD50 (median lethal dose) and organ-specific effects. For example, studies report LD50 values of 21.5 mg/kg (mice) and 23.4 mg/kg (rats), with toxicity manifesting as cardiac dysfunction and weight loss. Methodologically, OECD Guideline 423 is followed, including dose escalation, clinical observation (e.g., respiratory distress), and histopathological analysis .
Q. What spectroscopic techniques are recommended for structural elucidation?
- X-ray crystallography : Resolves absolute stereochemistry (e.g., 8S-cis configuration) and hydrogen-bonding patterns .
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., acetyl protons at δ 2.1–2.3 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 585.5559 for C29H31NO12) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a 2³ factorial design could evaluate:
Q. How should researchers resolve contradictions in toxicity data across studies?
Contradictions (e.g., varying LD50 values or mutagenicity outcomes) require:
- Meta-analysis : Compare protocols (e.g., administration route, animal strain).
- Dose-response validation : Reproduce studies with standardized OECD guidelines.
- Mechanistic studies : Assess if metabolites (e.g., hydroxylated derivatives) contribute to discrepancies. For instance, conflicting mutagenicity results in Salmonella assays may arise from differences in metabolic activation systems (S9 liver fractions) .
Q. What computational strategies predict pharmacokinetic (PK) properties of derivatives?
- Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models.
- QSAR models : Correlate substituent hydrophobicity (logP) with bioavailability.
- AI-driven tools : Platforms like COMSOL Multiphysics integrate reaction kinetics and diffusion coefficients to predict tissue distribution. For example, simulations of the hydrochloride derivative (CAS 70844-21-2) show enhanced solubility due to ionic interactions .
Q. What methodologies elucidate reaction mechanisms with organometallic reagents?
- Kinetic isotope effects (KIE) : Differentiate between radical vs. polar pathways.
- In-situ FTIR : Monitor intermediates (e.g., enolate formation during Grignard reactions).
- DFT calculations : Map energy profiles for aryl-lithium addition to the naphthacene core. Historical studies note that diaryl derivatives (e.g., 11-phenyl-5-hydroxynaphthacene) form via enol-keto tautomerization, validated by isotopic labeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
